3-Bromoquinoline hydrochloride
Overview
Description
3-Bromoquinoline hydrochloride is a derivative of quinoline, a heterocyclic aromatic compound. Quinoline derivatives have been extensively studied for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoquinoline hydrochloride can be achieved through various methods. One common approach involves the bromination of quinoline. This process typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions.
Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromoquinoline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Substitution Reactions: Formation of various substituted quinoline derivatives.
Oxidation Reactions: Formation of quinoline N-oxide derivatives.
Reduction Reactions: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
3-Bromoquinoline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromoquinoline hydrochloride involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial, antiviral, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 3-Bromoquinoline hydrochloride, known for its wide range of biological activities.
2-Bromoquinoline: Another brominated derivative of quinoline with similar properties.
4-Bromoquinoline: A positional isomer with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 3-position can enhance its ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
3-Bromoquinoline hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound (C₉H₇BrClN) is a derivative of quinoline, characterized by a bromine atom at the 3-position of the quinoline ring. This structural modification is pivotal for its biological activity, influencing its interactions with various biological targets.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, 3-bromoquinoline derivatives have demonstrated potent activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
- Anticancer Properties : Research indicates that 3-bromoquinoline derivatives can inhibit the proliferation of cancer cells. One study reported IC50 values in the nanomolar range for several derivatives against breast cancer cell lines (MCF-7), suggesting their potential as anticancer agents .
- Antimalarial Activity : The quinoline scaffold is well-known for its antimalarial properties. Compounds similar to 3-bromoquinoline have been evaluated for their ability to combat Plasmodium falciparum, with some showing submicromolar activity against chloroquine-resistant strains .
- Neuroprotective Effects : Recent investigations have suggested that certain quinoline derivatives may exhibit neuroprotective effects, potentially through mechanisms involving oxidative stress modulation and apoptosis regulation .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- DNA Intercalation : Similar to other quinolines, 3-bromoquinoline may intercalate into DNA, disrupting replication and transcription processes. This mechanism is particularly relevant in its anticancer activity .
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism and signaling pathways, contributing to its antimicrobial and anticancer effects .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the cytotoxicity of 3-bromoquinoline derivatives may be linked to increased ROS production, leading to oxidative damage in cells .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Anticancer Efficacy : A study evaluating various quinoline derivatives found that those containing a bromine substituent showed enhanced cytotoxicity against multiple cancer cell lines compared to non-brominated analogs. The most potent derivative exhibited an IC50 value of approximately 20 nM against MCF-7 cells .
- Antimicrobial Testing : In a comparative study, this compound was tested against standard antibiotics. It displayed comparable or superior activity against resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Data Summary
Properties
IUPAC Name |
3-bromoquinoline;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKZFCNOSXJBOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20848345 | |
Record name | 3-Bromoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20848345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90224-68-3 | |
Record name | 3-Bromoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20848345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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